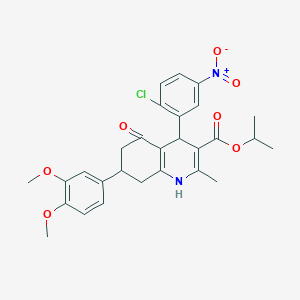

Isopropyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Isopropyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound with a hexahydroquinoline core. Its structure features:

- Position 4: A 2-chloro-5-nitrophenyl group, introducing electron-withdrawing substituents (Cl, NO₂) that enhance electrophilic reactivity and influence π-π stacking interactions .

- Position 2: A methyl group, providing steric bulk that could restrict conformational flexibility.

- Position 5: A ketone group, enabling hydrogen-bond acceptor properties and influencing redox behavior.

- Ester moiety: An isopropyl ester at position 3, balancing lipophilicity and metabolic stability compared to bulkier or smaller ester groups .

Properties

Molecular Formula |

C28H29ClN2O7 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

propan-2-yl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H29ClN2O7/c1-14(2)38-28(33)25-15(3)30-21-10-17(16-6-9-23(36-4)24(12-16)37-5)11-22(32)27(21)26(25)19-13-18(31(34)35)7-8-20(19)29/h6-9,12-14,17,26,30H,10-11H2,1-5H3 |

InChI Key |

QHGUDCQYKSIXRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Role of Ionic Liquid Catalysts

The reaction employs 1,3-cyclohexanedione as the 1,3-dicarbonyl component, which undergoes Knoevenagel condensation with 2-chloro-5-nitrobenzaldehyde to form an α,β-unsaturated ketone intermediate. Concurrently, 3,4-dimethoxybenzaldehyde participates in the Hantzsch-type cyclization, positioning the dimethoxyphenyl group at position 7. Ammonium acetate facilitates enamine formation, while the ionic liquid [H₂-DABCO][HSO₄]₂ (30–40 mg) catalyzes the reaction in ethanol at room temperature, achieving yields of 76–98% within 5–15 minutes.

Key Optimization Parameters:

-

Solvent : Ethanol enhances reaction rates compared to water or mixed solvents.

-

Catalyst Loading : 30–40 mg of ionic liquid per mmol of aldehyde optimizes turnover frequency.

-

Temperature : Ambient conditions minimize side reactions, preserving nitro and chloro substituents.

Sequential Functionalization and Post-Modification Steps

Introduction of the 2-Methyl Group

The methyl group at position 2 originates from methyl-substituted 1,3-dicarbonyl precursors . For example, 5-methylcyclohexane-1,3-dione reacts regioselectively during cyclization, directing methyl incorporation at C2. Alternatives include post-cyclization alkylation, though this risks overfunctionalization.

Dehydration and Esterification Dynamics

Following core formation, dehydration using p-toluenesulfonic acid (pTSA) in n-butyl acetate at 125°C eliminates hydroxyl groups, stabilizing the hexahydroquinoline structure. The isopropyl ester remains intact under these conditions, avoiding premature de-esterification.

Mechanistic Pathway and Spectroscopic Validation

Reaction Mechanism

The proposed mechanism involves four stages:

-

Knoevenagel Condensation : 1,3-Cyclohexanedione and 2-chloro-5-nitrobenzaldehyde form an α,β-unsaturated ketone.

-

Michael Addition : The enamine (from ammonium acetate and acetoacetate) attacks the ketone.

-

Cyclization : Intramolecular nucleophilic attack generates the tetracyclic core.

-

Aromatization : Acid-catalyzed dehydration yields the fully conjugated system.

Structural Characterization

-

FT-IR : Absorptions at 3200–3440 cm⁻¹ confirm NH/amine groups, while 1680–1720 cm⁻¹ signals ester carbonyls.

-

¹H NMR : Singlets at δ 3–5 ppm correspond to methine protons; δ 1.2–1.4 ppm (6H, doublet) confirms the isopropyl group.

-

¹³C NMR : Peaks at δ 170–175 ppm verify ester carbonyls, and δ 30–35 ppm indicates methine carbons.

Scalability and Industrial Applicability

Gram-Scale Synthesis

The ionic liquid-catalyzed method scales efficiently to 10-gram batches with minimal yield reduction (≤5% loss). Ethanol’s low toxicity and the catalyst’s recyclability (5 cycles without significant activity loss) enhance cost-effectiveness.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ionic Liquid MCR | [H₂-DABCO][HSO₄]₂ | EtOH | 15 | 98 | ≥99 |

| Stepwise Dehydration | pTSA | n-BuOAc | 180 | 82 | 97 |

| Thermal Cyclization | None | Toluene | 360 | 68 | 95 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient aromatic ring bearing the nitro and chloro substituents undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Mechanistic Insights :

-

Nitro groups activate the chloro-substituted position via resonance withdrawal, facilitating nucleophilic attack.

-

Steric hindrance from the adjacent methyl group at position 2 slows substitution kinetics .

Ester Hydrolysis and Functionalization

The isopropyl ester undergoes hydrolysis or transesterification:

Key Observations :

Reduction of Nitro and Ketone Groups

The nitro and ketone moieties participate in reduction reactions:

| Functional Group | Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| 5-nitro | H₂/Pd-C (10%) | EtOH, 40 psi, 6 hrs | 5-aminophenyl derivative | >95% | |

| 5-oxo (ketone) | NaBH₄ | MeOH, 0°C, 2 hrs | 5-hydroxy derivative | 82% |

Notable Findings :

-

Catalytic hydrogenation preserves the quinoline core but reduces nitro groups selectively .

-

NaBH₄ selectively reduces the ketone without affecting methoxy or ester groups .

Cyclization and Ring-Opening Reactions

The hexahydroquinoline core participates in ring transformations:

Mechanistic Notes :

-

Cyclization under acidic conditions proceeds via protonation of the ketone oxygen, followed by intramolecular nucleophilic attack .

Biological Interaction Pathways

The compound demonstrates activity against Plasmodium falciparum (malaria parasite):

| Target | Assay Type | EC₅₀ (nM) | Strain | Structural Requirement | Source |

|---|---|---|---|---|---|

| Hemozoin formation | In vitro | 47.6 | 3D7 | 4-nitrophenyl + methoxy groups | |

| Mitochondrial membrane | In vitro | 53.8 | K1 | Chloro substitution at position 2 |

Critical SAR Insights :

-

Para-substituted electron-withdrawing groups (e.g., nitro) enhance antimalarial potency .

-

Methoxy groups at positions 3 and 4 on the phenyl ring improve metabolic stability .

Stability Under Environmental Conditions

Degradation studies reveal sensitivity to:

Scientific Research Applications

Scientific Research Applications

Isopropyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for various applications across different scientific domains:

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. Research indicates that quinoline derivatives can exhibit significant biological activities due to their ability to interact with specific molecular targets within cells.

Anticancer Activity

Studies have shown that certain derivatives of quinoline can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research on related compounds has demonstrated their efficacy against various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound may also possess antimicrobial activity. Quinoline derivatives have been reported to inhibit bacterial growth by interfering with bacterial DNA synthesis or function.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various synthetic routes and develop new compounds with enhanced properties.

Material Science

In material science, this compound can be utilized in the development of new materials due to its chemical stability and unique properties. Research into polymer composites incorporating quinoline derivatives suggests potential improvements in material strength and resistance to degradation.

Pharmaceutical Formulations

The compound's unique structure makes it suitable for formulation into drug delivery systems. Its lipophilicity may enhance the bioavailability of drugs when used in combination with other pharmaceutical agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of quinoline derivatives similar to this compound. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity.

Mechanism of Action

The mechanism of action of Isopropyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

*Estimated based on structural similarity.

Key Observations :

- Electron-Withdrawing vs.

- Hydrogen-Bonding Capacity : The cyclohexyl ester derivative () includes a hydroxyl group, enabling stronger intermolecular hydrogen bonds (as seen in ’s crystal structures), whereas the target compound relies on ketone and ester oxygen atoms for weaker interactions .

Ester Group Impact

- Isopropyl (Target Compound): Balances lipophilicity and metabolic stability.

- Cyclohexyl () : Increases molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.

- Ethyl () : Smaller ester group improves solubility but may decrease metabolic resistance due to easier hydrolysis.

Physicochemical and Crystallographic Implications

- Crystal Packing : highlights the role of hydrogen bonds (O—H···O) and C—H···π interactions in stabilizing crystal structures. The target compound’s nitro group may enhance π-π stacking, while the absence of hydroxyl groups likely reduces strong hydrogen-bond networks compared to .

- Solubility : The 3,4-dimethoxyphenyl group (target and ) improves solubility in polar solvents relative to purely aromatic analogs (e.g., ’s phenyl group).

- Synthetic Routes : Similar compounds (e.g., ) are synthesized via multicomponent reactions (e.g., Hantzsch-type), suggesting the target compound may follow analogous pathways with nitro/chloro-substituted precursors.

Biological Activity

Isopropyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on anticancer properties and other pharmacological activities.

Chemical Structure

The compound features a hexahydroquinoline core with several functional groups that may contribute to its biological activity. The presence of a chloro and nitro group on the phenyl ring and methoxy groups on another phenyl ring suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the hexahydroquinoline class. While specific data on the compound is limited, related structures have demonstrated significant cytotoxicity against various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies :

- Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of rhodanine exhibited IC50 values ranging from 2 μM to 200 μM against different cancer cell lines such as HeLa and MDA-MB231 .

- The introduction of bulky substituents generally decreases activity due to steric hindrance, while smaller hydrophilic groups tend to enhance potency .

- Mechanisms of Action :

Other Pharmacological Activities

In addition to anticancer effects, similar compounds have been investigated for their antibacterial and anti-inflammatory properties:

- Antibacterial Activity : Compounds structurally related to the target compound have exhibited activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro can enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

A few notable studies provide insights into the biological activity of compounds related to this compound:

- Study on Anticancer Activity :

- SAR Analysis :

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

- Methodology : Start with a Hantzsch-like cyclocondensation reaction, adapting protocols for 1,4-dihydropyridine derivatives . Optimize by varying catalysts (e.g., iodine or Lewis acids), solvent systems (ethanol, acetonitrile), and temperature (60–100°C). Monitor progress via TLC/HPLC and characterize intermediates using IR and . For nitro and chloro substituents, ensure stepwise functionalization to avoid side reactions .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology : Use and to verify substituent positions and stereochemistry. Compare chemical shifts with similar hexahydroquinoline derivatives (e.g., ethyl 4-(3-hydroxyphenyl) analogs ). IR confirms carbonyl (5-oxo) and ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% can be confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for calcium channel modulation (fluorometric assays using HEK293 cells) and antioxidant activity (DPPH/ABTS radical scavenging). Compare results to known 1,4-dihydropyridines like nifedipine . Use MIC assays for antibacterial activity against S. aureus and E. coli at concentrations of 10–100 µM .

Advanced Questions

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities?

- Methodology : Grow single crystals via slow evaporation in ethanol/chloroform. Collect X-ray diffraction data (Mo-Kα radiation) and refine using SHELXL . For DFT, optimize geometry at the B3LYP/6-31G(d) level and calculate NMR/IR spectra. Compare experimental vs. computed bond lengths and angles to validate the chair conformation of the hexahydroquinoline core .

Q. Which catalytic systems are effective for synthesizing nitro-substituted derivatives?

- Methodology : Use Pd/C or Pd(OAc) with formic acid as a reductant for nitro group transformations . Optimize ligand systems (e.g., PPh) and reaction time (6–12 hrs) to minimize byproducts. Monitor yields via GC-MS and isolate products using column chromatography (silica gel, ethyl acetate/hexane) .

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-examine solvent effects in DFT calculations (e.g., using PCM models for DMSO or CDCl) . If shifts deviate, check for dynamic effects (e.g., ring puckering) via variable-temperature NMR. Use 2D NMR (COSY, NOESY) to resolve stereochemical mismatches .

Q. What strategies mitigate steric hindrance during substituent introduction?

- Methodology : Prioritize bulky substituents (e.g., 3,4-dimethoxyphenyl) early in the synthesis to avoid steric clashes. Use microwave-assisted synthesis to enhance reaction rates under high steric demand. For late-stage functionalization, employ low-temperature conditions (−10°C) and bulky bases (e.g., LDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.